molecular formula C14H16N2O B2803280 N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide CAS No. 1378459-15-4

N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide

Cat. No.: B2803280
CAS No.: 1378459-15-4
M. Wt: 228.295
InChI Key: YNYSAAUVLRMFTP-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It features a cyano group attached to a cyclopropylmethyl moiety, which is further connected to a dimethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with cyclopropylmethylamine, followed by the introduction of a cyano group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of zinc cyanide (Zn(CN)₂) can be employed to introduce the cyano group efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(cyclopropyl)methyl]benzamide
  • N-[cyano(cyclopropyl)methyl]-2,4-dimethylbenzamide
  • N-[cyano(cyclopropyl)methyl]-3,4-dimethylbenzamide

Uniqueness

N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the cyano group and the cyclopropylmethyl moiety further adds to its distinct properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-4-3-5-12(10(9)2)14(17)16-13(8-15)11-6-7-11/h3-5,11,13H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSAAUVLRMFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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